Hapalindole F

Description

Overview of Hapalindole-Type Alkaloids in Natural Product Chemistry

Hapalindole-type alkaloids are a large and structurally diverse class of indole (B1671886) alkaloids predominantly isolated from cyanobacteria, particularly those belonging to the order Stigonematales, such as Hapalosiphon and Fischerella species. nih.govmdpi.comresearchgate.netnih.gov Since their initial isolation in 1984, over 80 members of this family have been identified. researchgate.netnih.gov These natural products are characterized by a polycyclic ring system derived from the condensation of a tryptophan derivative and geranyl pyrophosphate (GPP). nih.gov

The structural complexity and unique functional groups, including isonitrile or isothiocyanate moieties and frequent site-specific chlorination, make hapalindole-type alkaloids intriguing subjects for chemical synthesis and biological investigation. mdpi.comresearchgate.netescholarship.org Their biosynthesis involves fascinating enzymatic processes, including a rare Cope rearrangement and subsequent cyclization steps catalyzed by enzymes known as Stig cyclases. nih.govnih.govresearchgate.netresearchgate.netnih.gov Recent research has focused on elucidating these biosynthetic pathways to potentially enable the engineered production and diversification of these compounds. nih.govnih.govescholarship.orgnih.govacs.org

Hapalindole-type alkaloids exhibit a broad spectrum of biological activities, which has driven interest in their potential as therapeutic agents. These activities include antibacterial, antimycotic, insecticidal, antitumoral, and immunomodulatory effects. nih.govmdpi.comresearchgate.netnih.govnih.gov For instance, some hapalindoles have shown cytotoxicity against various cancer cell lines and activity against bacterial and fungal pathogens. mdpi.comnih.gov

Hapalindole F within the Indole Alkaloid Structural Classification

Indole alkaloids are broadly classified based on their biosynthesis into isoprenoid and non-isoprenoid types, with many incorporating isoprene (B109036) units being termed terpene indole alkaloids. wikipedia.org Hapalindole-type alkaloids, including this compound, fall under the category of isoprenoid indole alkaloids, specifically as monoterpenoid indoles, due to their derivation from tryptophan and a monoterpene unit (geranyl pyrophosphate). nih.govacs.orgnaturalproducts.net

Structurally, hapalindole-type alkaloids are further sub-classified based on their core ring systems. The main groups include hapalindoles, fischerindoles, ambiguines, and welwitindolinones. nih.govresearchgate.netnih.govrsc.org The hapalindoles themselves are the most prevalent group and are typically characterized by a polycyclic system, often tetracyclic, with a key connection between the C-4 and C-16 positions. nih.govmdpi.com Some tricyclic variants also exist, lacking this specific C-C bond. nih.gov

This compound is a specific congener within the hapalindole family. Its molecular formula is C₂₁H₂₃ClN₂S, indicating the presence of a chlorine atom and an isothiocyanate functional group, which is a notable feature found in some hapalindole variants. mdpi.comnaturalproducts.netuni.lu This distinguishes it from isonitrile-containing counterparts like Hapalindole A (C₂₁H₂₃ClN₂) or Hapalindole G (C₂₁H₂₃ClN₂) which contain a chlorine but have an isonitrile group instead of an isothiocyanate. nih.govnih.gov The presence of the isothiocyanate group in this compound is a key structural characteristic that influences its properties and potential biological interactions. mdpi.com The structural diversity within the hapalindole family arises from variations in the polycyclic core, stereochemistry, and the nature and position of functional groups like halogens, hydroxyls, isonitriles, and isothiocyanates. nih.govmdpi.comnih.govescholarship.org

While specific detailed research findings solely focused on this compound in isolation are less abundant in the provided snippets compared to the broader class, its identification as an isothiocyanate-bearing variant and its isolation from Fischerella species highlight its place within the chemically diverse landscape of hapalindole-type natural products. mdpi.com

Data regarding the predicted properties of this compound are available, such as its molecular weight and XLogP, which provide insights into its physical characteristics. naturalproducts.netuni.lu

Table 1: Predicted Molecular Properties of this compound (Intended as Interactive)

| Property | Value |

| Molecular Formula | C₂₁H₂₃ClN₂S |

| Molecular Weight | 370.12704 Da (Monoisotopic) uni.lu |

| XLogP (Predicted) | 7.3 uni.lu |

| Aromatic Ring Count | 2 naturalproducts.net |

| Rotatable Bond Count | 4 naturalproducts.net |

Table 2: Selected Hapalindole-Type Alkaloids and Functional Groups (Intended as Interactive)

| Compound Name | Key Functional Group | Molecular Formula | PubChem CID |

| This compound | Isothiocyanate | C₂₁H₂₃ClN₂S | 14157135 uni.lu |

| Hapalindole A | Isonitrile, Chlorine | C₂₁H₂₃ClN₂ | 185159 nih.gov |

| Hapalindole G | Isonitrile, Chlorine | C₂₁H₂₃ClN₂ | 11067734 nih.gov |

| Hapalindole M | Isothiocyanate | C₂₁H₂₄N₂S | 10404773 uni.lu |

| 12-epi-Hapalindole C | Isonitrile | C₂₁H₂₄N₂ | 21676627 uni.lu |

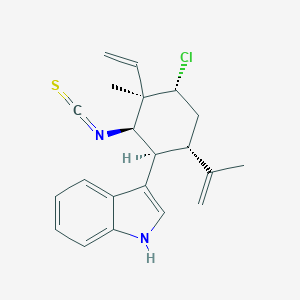

Structure

2D Structure

3D Structure

Properties

CAS No. |

101968-74-5 |

|---|---|

Molecular Formula |

C21H23ClN2S |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |

InChI |

InChI=1S/C21H23ClN2S/c1-5-21(4)18(22)10-15(13(2)3)19(20(21)24-12-25)16-11-23-17-9-7-6-8-14(16)17/h5-9,11,15,18-20,23H,1-2,10H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |

InChI Key |

GRQUFNAGGOBDNI-GRARQNNCSA-N |

SMILES |

CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |

Isomeric SMILES |

CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |

Canonical SMILES |

CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |

Origin of Product |

United States |

Isolation and Cyanobacterial Origins of Hapalindole F

Discovery and Initial Characterization Context for Hapalindole-Type Metabolites

The initial discovery of hapalindole-type metabolites dates back to 1984, when Richard E. Moore and his colleagues first isolated hapalindoles A and B from the cultured cyanobacterium Hapalosiphon fontinalis. nih.govthieme-connect.com This pioneering work was prompted by the observation of antimicrobial activity in the cyanobacterial extracts, specifically against Anabaena oscillarioides. nih.gov These first-identified hapalindoles were found to be responsible for the observed antibacterial and antimycotic properties. nih.govacs.org

Structurally, the hapalindoles are a fascinating class of compounds, with the majority possessing a polycyclic system composed of four fused rings. nih.gov Their structural diversity is further enhanced by the presence of multiple stereocenters, leading to a wide array of stereoisomers. nih.gov Some members of this family are tricyclic, lacking the carbon-carbon bond that completes the fourth ring. nih.gov The core structure of these alkaloids is derived from a cis-indole isonitrile moiety and a geranyl monoterpene unit. nih.govnih.gov

Following the initial isolation of hapalindoles A and B, a subsequent and more detailed investigation of Hapalosiphon fontinalis by the same research group in 1987 led to the isolation and characterization of eighteen new minor hapalindoles, designated C through Q, and T through V. nih.govacs.org It was within this extensive study that Hapalindole F was first identified. acs.org To date, over 80 distinct hapalindole-type metabolites have been isolated from various cyanobacterial strains. nih.gov

Cyanobacterial Producers and Specific Strain Contributions to this compound Isolation

The production of hapalindole-type alkaloids, including this compound, is a characteristic feature of cyanobacteria belonging to the order Stigonematales. nih.govresearchgate.net These filamentous, branching cyanobacteria are a rich source of structurally unique and biologically active natural products. researchgate.net

Stigonematales Order as a Biosynthetic Hub

The order Stigonematales stands out as a biosynthetic hub for the production of hapalindole-type alkaloids. nih.govresearchgate.net All of the over 80 known hapalindole-related compounds have been isolated from 18 distinct strains of cyanobacteria, all of which belong to this order. nih.gov This exclusive production suggests a unique and conserved biosynthetic pathway within this taxonomic group. The hapalindole family of natural products has been identified solely within the genera Hapalosiphon, Fischerella, Westiella, and Westiellopsis, all of which are members of the Stigonematales order. researchgate.net

Contribution of Fischerella Species to this compound Discovery

While this compound was first isolated from a species of Hapalosiphon, the genus Fischerella is another significant contributor to the diversity of known hapalindoles. nih.govnih.gov Various species of Fischerella are known to produce a range of hapalindole-type alkaloids, some of which were discovered subsequent to the initial findings in Hapalosiphon. nih.gov For instance, the fischerindoles, a structurally related group of compounds, were first isolated from Fischerella muscicola in 1992. nih.gov This underscores the importance of the Stigonematales order as a whole, and the genus Fischerella in particular, as a prolific source of these complex natural products.

The specific strain responsible for the initial isolation of this compound is Hapalosiphon fontinalis. acs.org The detailed study published in 1987 provided the first account of this compound, alongside a suite of other minor hapalindoles. acs.org

| Compound Family | Producing Genera | Key Structural Features |

| Hapalindoles | Hapalosiphon, Fischerella, Westiella, Westiellopsis | Polycyclic (tri- or tetracyclic) indole (B1671886) alkaloid core, isonitrile or isothiocyanate group |

| Fischerindoles | Fischerella | Tetracyclic indole alkaloid, distinct ring connectivity from hapalindoles |

| Ambiguines | Fischerella | Pentacyclic hapalindole-type indole alkaloids |

| Welwitindolinones | Hapalosiphon | Complex, caged polycyclic structure |

This compound, a member of the diverse hapalindole class of indole alkaloids, is a natural product primarily isolated from cyanobacteria of the order Stigonematales. These compounds are characterized by their complex polycyclic ring systems and have attracted scientific interest due to their varied biological activities. The biosynthesis of this compound and related alkaloids involves a fascinating series of enzymatic transformations starting from simple precursors.

Biosynthetic Pathways and Enzymatic Mechanisms of Hapalindole F

Unified Biosynthetic Hypothesis for Hapalindole-Type Alkaloids

A unified biosynthetic pathway has been proposed for the hapalindole-type alkaloids, a group that includes hapalindoles, fischerindoles, ambiguines, and welwitindolinones. mdpi.comresearchgate.netresearchgate.net This hypothesis suggests that these diverse compounds originate from common early-stage precursors. mdpi.comresearchgate.netescholarship.org The core ring system is assembled through a series of enzymatic steps involving the conversion of L-tryptophan and the incorporation of a geranyl pyrophosphate unit. nih.govacs.org While early proposals suggested cationic cyclization mechanisms, recent genomic and enzymatic studies have led to a revised understanding of the pathway. mdpi.comthieme-connect.com The diversification into different hapalindole subgroups is believed to occur through specialized enzymatic steps later in the pathway. researchgate.net

Core Polycyclic Ring System Assembly Mechanisms

Cope Rearrangement in Hapalindole Core Formation

A pivotal step in the formation of the hapalindole core is a rare biocatalytic Cope rearrangement. researchgate.netresearchgate.netnih.gov This nih.govnih.gov-sigmatropic rearrangement is catalyzed by Stig cyclases and is crucial for setting the stereochemistry at the C11 and C12 positions of the hapalindole scaffold. researchgate.netnih.gov The Cope rearrangement transforms the 3-geranyl cis-indole isonitrile intermediate into a new intermediate that is primed for subsequent cyclization events. nih.gov Quantum mechanics analysis has been employed to study the energetics of this Cope rearrangement, considering different protonation states of the indolenine intermediate. researchgate.net

6-exo-trig Cyclization and Electrophilic Aromatic Substitution (EAS)

Following the Cope rearrangement, the biosynthetic pathway proceeds through a 6-exo-trig cyclization. nih.govresearchgate.netnih.govumich.eduresearchgate.netnih.gov This cyclization step is catalyzed by Stig cyclases and establishes the stereochemistry at the C10 and C15 positions of the developing hapalindole core. researchgate.netnih.gov The cyclization is then completed by a terminal electrophilic aromatic substitution (EAS) reaction. nih.govresearchgate.netnih.govumich.eduresearchgate.netnih.gov This EAS typically occurs at the C-4 position of the indole (B1671886) ring to yield the hapalindole core, while substitution at the C-2 position leads to the related fischerindole core. nih.govumich.edu The Stig cyclases are thus capable of controlling the regioselectivity of this terminal cyclization step. nih.gov

Prins-Type Cyclization in Hapalindole Biosynthesis

While the Stig cyclase-catalyzed cascade involving Cope rearrangement, 6-exo-trig cyclization, and EAS is the primary enzymatic route to the hapalindole core, synthetic studies have explored alternative cyclization strategies, including Prins-type cyclizations, to access hapalindole-type scaffolds. thieme-connect.comresearcher.lifescribd.comresearchgate.netthieme-connect.com These biomimetic approaches in organic synthesis demonstrate the chemical feasibility of forming the core structure through cationic cyclization sequences, although the direct enzymatic equivalent of a Prins-type cyclization in the native hapalindole biosynthesis by Stig cyclases is described as an aza-Prins-type cyclization cascade following the Cope rearrangement and 6-exo-trig cyclization in some contexts rsc.orgias.ac.in. The discovery of a monogeranylated indolenine as a common intermediate suggests an enzyme-mediated Cope rearrangement and aza-Prins-type cyclization cascade is required to transform it to a polycyclic hapalindole-like scaffold. rsc.org

Late-Stage Biosynthetic Diversification and Tailoring Enzymes

Following the formation of the core hapalindole scaffold, a variety of late-stage tailoring reactions, mediated by additional biosynthetic enzymes, contribute to the structural diversity observed in the hapalindole family, including the formation of specific congeners like Hapalindole F. nih.govresearchgate.netnih.govacs.orgnih.govfigshare.com These modifications can include further prenylation, cyclization, oxidation, halogenation, and hydroxylation reactions. nih.govnih.gov The specific combination of tailoring enzymes present in a given cyanobacterial strain dictates the final suite of hapalindole-type metabolites produced. nih.govresearchgate.net

Enzymatic Basis for Isothiocyanate Functionality in this compound

This compound is characterized by the presence of an isothiocyanate functional group. The enzymatic basis for the introduction of the isothiocyanate functionality in hapalindole-type alkaloids is proposed to involve the conversion of isonitrile precursors. nih.govmdpi.com Genetic evidence suggests that bacterial isothiocyanates are derived from isonitriles, and isonitrile synthases are involved in the biosynthesis of indole terpenoid isothiocyanates. researchgate.net A plausible biosynthetic model involves the enzymatic sulfur transfer onto isonitriles, potentially catalyzed by rhodanese-like proteins, representing a distinct pathway compared to isothiocyanate formation in plants. researchgate.net

Halogenation and Hydroxylation Modifications

Halogenation and hydroxylation are common late-stage modifications observed in hapalindole-type alkaloids, contributing to their structural and functional diversity. nih.govnih.gov These reactions are typically catalyzed by specific enzymes. For instance, Fe(II)- and α-ketoglutarate-dependent halogenases, such as WelO5, AmbO5, and Hw-WelO15, are responsible for the late-stage chlorination of hapalindole scaffolds. chemrxiv.org These enzymes can act on freestanding substrates. chemrxiv.org Similarly, hydroxylation reactions are carried out by oxygenase enzymes, including Rieske-type oxygenases, which are often found within hapalindole biosynthetic gene clusters and are implicated in late-stage C-H activations. researchgate.netacs.org

Advanced Chemical Synthesis Strategies for Hapalindole F and Analogs

Historical Context and Challenges in Hapalindole Total Synthesis

The hapalindole alkaloids were first isolated and reported by Moore and coworkers in 1984 uni.luuni.lu. Early biosynthetic hypotheses proposed a cationic cyclization sequence involving a tryptophan derivative and a geranyl pyrophosphate-derived terpene to form the core cyclohexane (B81311) ring system nih.govuni.luopenbioinformaticsjournal.com. This initial proposal, suggesting a chloronium ion or proton-catalyzed enzymatic reaction, provided a conceptual basis for synthetic chemists uni.luuni.lu.

The structural diversity within the hapalindole family, encompassing variations in the indole (B1671886) substitution pattern, the nature and position of functional groups (such as isonitrile, isothiocyanate, and chlorine), and the stereochemistry of multiple chiral centers, presents significant synthetic challenges uni.luutrgv.edu. A key difficulty lies in the construction of the highly substituted cyclohexane ring and the stereocontrolled formation of contiguous stereocenters, particularly quaternary ones uni.lunih.gov. The sensitivity of some functional groups, such as the isonitrile moiety, to various reaction conditions further complicates synthetic strategies. Developing unified and efficient routes to access multiple members of the family has been a long-standing goal in the synthetic community openbioinformaticsjournal.commdpi.com.

Biomimetic and Bio-Inspired Synthetic Approaches

Inspired by the proposed biosynthetic pathways, several synthetic strategies have adopted biomimetic or bio-inspired approaches to construct the complex hapalindole framework uni.luuni.luopenbioinformaticsjournal.comnih.govnih.govuni.lu. These approaches often leverage key cyclization events hypothesized to occur in nature.

Oxidative Cyclization Strategies

Oxidative cyclization reactions have been explored as a means to forge key carbon-carbon bonds in hapalindole synthesis, mimicking proposed enzymatic transformations uni.luopenbioinformaticsjournal.comnih.gov. One notable strategy involves oxidative aza-Prins cyclization. For instance, a cyclization precursor derived from indole was subjected to oxidative conditions under Lewis acid activation, yielding hapalindole Q as a single isomer nih.gov. This approach highlights the potential of oxidative methods to control both regioselectivity and stereoselectivity in constructing the core ring system openbioinformaticsjournal.com.

Cascade Prins-Type Cyclization Reactions

Cascade Prins-type cyclization reactions have emerged as powerful tools for the rapid assembly of the polycyclic hapalindole core uni.luuni.lunih.gov. These reactions involve a sequence of transformations initiated by the Prins reaction, often triggered by an acid, leading to the formation of multiple rings and stereocenters in a single synthetic operation uni.lunih.govvulcanchem.com. A stereoselective, redox-neutral, Brønsted acid-catalyzed cascade Prins-type cyclization between an indole and an aldehyde has been developed to access various indole terpenoid scaffolds found in hapalindole-type alkaloids nih.govvulcanchem.comnih.govchemspider.com. This method has been successfully applied in the stereodivergent total synthesis of several hapalindole-type alkaloids, demonstrating its efficiency and ability to incorporate multiple functionalities with good yields and diastereoselectivities uni.luvulcanchem.com.

An example of the effectiveness of this strategy is its application in the synthesis of hapalindole Q, where a cascade cyclization approach contributed to the construction of the tetracyclic core uni.lunih.gov.

| Reaction Type | Key Reagents/Conditions | Outcome | Reference |

| Oxidative Aza-Prins Cyclization | DDQ, Sc(OTf)₃, DMF, 80 °C | Hapalindole Q in 48% yield (single isomer) | nih.gov |

| Cascade Prins-Type Cyclization | Brønsted acid, Indole + Aldehyde precursor | Access to diverse indole terpenoid scaffolds | nih.govvulcanchem.comnih.gov |

Stereocontrolled Synthesis Methodologies

Achieving precise stereochemical control is paramount in the synthesis of hapalindole-type alkaloids due to the presence of multiple chiral centers nih.govuni.lunih.govnih.gov. Various methodologies have been developed to address this challenge.

Asymmetric Hydrogenation and Chiral Pool Approaches

Asymmetric hydrogenation has been employed to establish chirality early in the synthesis of hapalindole core structures nih.govnih.govnih.govnih.govnih.gov. For instance, ruthenium-catalyzed asymmetric hydrogenation of a ketone precursor has been utilized to construct the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton, a common motif in many hapalindoles nih.govnih.govnih.gov. This approach, sometimes involving dynamic kinetic resolution (DKR), allows access to enantiomerically enriched intermediates nih.govnih.govnih.govnih.gov.

Chiral pool approaches, utilizing readily available enantiopure natural products as starting materials, have also been explored for the synthesis of hapalindoles uni.luuni.luuni.luuni-freiburg.de. By strategically transforming the existing stereocenters of the chiral pool material, researchers can control the stereochemistry of the growing hapalindole skeleton uni.lu. Examples include the synthesis of (+)-hapalindole Q from (+)-camphor and (−)-hapalindoles G and O from (−)-carvone uni.lu.

Stereoselective Formation of Quaternary Stereocenters

The construction of quaternary stereocenters, particularly those adjacent to other chiral centers, represents a significant challenge in hapalindole synthesis uni.lunih.gov. Several strategies have been devised to achieve stereoselective formation of these complex centers. One approach involves a switchable sequence of reactions, such as methylation and acetylation/aldol reactions, applied to a chiral core structure obtained from asymmetric hydrogenation nih.govnih.govnih.gov. This allows for the controlled installation of the quaternary carbon with the desired configuration nih.govnih.gov. Other methods may involve stereoselective alkylation or the use of chiral auxiliaries or catalysts to direct the formation of the quaternary center with high fidelity nih.gov.

| Stereocontrol Strategy | Method/Approach | Application in Hapalindole Synthesis | Reference |

| Asymmetric Hydrogenation | Ruthenium-catalyzed hydrogenation of ketones via DKR | Construction of chiral cyclohexane core | nih.govnih.govnih.gov |

| Chiral Pool Approaches | Utilizing enantiopure natural products (e.g., camphor) | Building block for introducing desired stereochemistry early on | uni.luuni.lu |

| Stereoselective Quaternary Center Formation | Switchable methylation/acetylation/aldol sequence | Controlled installation of challenging quaternary carbons | nih.govnih.govnih.gov |

The ongoing research in developing advanced synthetic strategies continues to push the boundaries of chemical synthesis, providing access to Hapalindole F and its analogs for further study.

Divergent and Convergent Synthetic Routes for Analog Generation

The synthesis of this compound and its analogs often employs both divergent and convergent strategies to efficiently construct the complex molecular architecture and generate structural diversity.

Divergent Synthesis: This approach typically starts from a common intermediate and branches out to produce a range of different analogs through various late-stage modifications. A divergent enantioselective approach to hapalindole-type alkaloids has been described, featuring a ruthenium-catalyzed asymmetric hydrogenation of a ketone to establish the chiral core structure. rsc.org This core structure then serves as a branching point for the synthesis of various analogs. Another divergent pathway proposed for tricyclic hapalindoles involves oxidation and subsequent acid-catalyzed cyclization to yield related structures like the welwitindolinones. nih.gov While divergent routes can be effective for generating a series of related compounds from a single advanced intermediate, they can require a significant number of reactions to produce a large library of analogs. nih.gov

Convergent Synthesis: This strategy involves synthesizing key molecular fragments separately and then joining them in a later step to form the final product. This can be particularly advantageous for complex molecules like hapalindoles, allowing for the efficient assembly of the polycyclic framework. A convergent strategy has been successfully applied in the total synthesis of ambiguine (B12290726) G, a related pentacyclic hapalindole alkaloid. uchicago.edunsf.gov This route involved a [4+3] cycloaddition reaction to rapidly assemble the core skeleton by joining two easily synthesized components. uchicago.edunsf.gov Convergent routes can also utilize enzymatic steps, where diverse intermediates are transformed by promiscuous enzymes to yield a variety of products. nih.gov

Both divergent and convergent strategies have their merits in the synthesis of hapalindole analogs. The choice of strategy often depends on the specific target molecules, the availability of starting materials, and the desired scale of synthesis.

Chemoenzymatic Synthesis and Biocatalysis in Hapalindole Assembly

Chemoenzymatic synthesis and biocatalysis offer powerful tools for the assembly of hapalindole frameworks and the generation of structural diversity, leveraging the specificity and efficiency of enzymes. The biosynthesis of hapalindole-type metabolites in cyanobacteria involves a series of enzymatic transformations. nih.govnih.govescholarship.org Understanding these natural pathways has inspired the development of in vitro chemoenzymatic approaches.

A key step in the biosynthesis involves the conversion of L-tryptophan to a cis-indole isonitrile subunit, followed by prenylation with geranyl pyrophosphate catalyzed by a prenyltransferase. nih.govnih.govescholarship.org A class of enzymes called Stig cyclases then catalyzes a remarkable three-step cascade: a Cope rearrangement, a 6-exo-trig cyclization, and a terminal electrophilic aromatic substitution, to form the polycyclic core of hapalindoles or fischerindoles. nih.govnih.govescholarship.orgresearchgate.net

Harnessing these biosynthetic enzymes has enabled chemoenzymatic routes to produce unnatural hapalindole-type metabolites. researchgate.netumich.eduresearchgate.net Studies have demonstrated the utility of Fam prenyltransferase and various Stig cyclases for the core structural diversification of this alkaloid family. nih.govescholarship.orgresearchgate.net By using derivatives of the cis-indole isonitrile subunit and employing cascade biocatalysis with prenyltransferases and cyclases, researchers have generated a range of derivatives on both milligram and in vitro scales. nih.govresearchgate.net This approach has also provided insights into the substrate flexibility of these enzymes. nih.gov

Enzymes with sufficient promiscuity can be integrated into convergent synthetic routes, where they enzymatically transform diverse intermediates into a variety of products. nih.gov For instance, Stig cyclases and Fam prenyltransferases have shown broad substrate tolerance, allowing for the production of multiple hapalindole and fischerindole derivatives. nih.gov This highlights the potential of biocatalysis for generating structural diversity within the hapalindole family.

Biological Activities and Mechanistic Investigations of Hapalindole F

Antimicrobial Activity and Spectrum of Action

Hapalindole F exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against both bacteria and fungi. researchgate.netthieme-connect.comresearchgate.netnih.govresearchgate.net This activity contributes to the ecological role of the producing cyanobacteria and highlights the potential of hapalindoles as sources for new anti-infective agents. mdpi.comresearchgate.netresearchgate.netannualreviews.org

Antibacterial Efficacy and Inhibition of Bacterial Pathogens

Studies have shown that this compound and other hapalindoles possess antibacterial properties against various bacterial pathogens. mdpi.comresearchgate.netthieme-connect.comresearchgate.netnih.govresearchgate.net Notably, hapalindoles have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.netnih.govresearchgate.netannualreviews.orggoogle.comresearchgate.net Some hapalindoles, including Hapalindole T, have shown activity against multi-drug resistant bacteria, such as S. aureus and Pseudomonas aeruginosa. nih.gov Hapalindoles have also exhibited potent activity against Mycobacterium tuberculosis and Bacillus anthracis. nih.govresearchgate.netarabjchem.org

While specific minimum inhibitory concentration (MIC) values for this compound against a broad panel of bacteria are detailed across various studies, representative data from related hapalindoles indicate the potency of this class of compounds. For example, ambiguines, structurally related to hapalindoles, have shown low µg/mL MIC values against Staphylococcus albus and Bacillus subtilis. nih.gov Hapalindole T exhibited MIC values of 0.25 µg/mL against S. aureus and 2.0 µg/mL against P. aeruginosa. nih.gov

Antifungal and Antimycotic Potency

This compound also displays significant antifungal and antimycotic activity. researchgate.netthieme-connect.comuni.luresearchgate.netnih.govgoogle.comresearchgate.netnih.gov It has been found to inhibit the growth of various fungi, including yeasts and filamentous fungi. researchgate.netthieme-connect.comuni.luresearchgate.netnih.govgoogle.comresearchgate.netnih.gov Hapalindoles, including this compound, have shown activity against Candida albicans and Trichophyton mentagrophytes. researchgate.netnih.govgoogle.comnih.gov Other fungal species susceptible to hapalindoles include Aspergillus oryzae, Penicillium notatum, and Saccharomyces cerevisiae. annualreviews.org Specific data for this compound indicates activity against C. albicans and T. mentagrophytes with MIC values of 53.9 µM. nih.gov

| Fungal Pathogen | Efficacy (MIC) | Source Snippets |

| Candida albicans | 53.9 µM | nih.gov |

| Trichophyton mentagrophytes | 53.9 µM | nih.gov |

Antiprotozoal and Antialgal Activities

In addition to its effects on bacteria and fungi, this compound has demonstrated activity against protozoa and algae, including cyanobacteria and eukaryotic green algae. thieme-connect.comuni.luuni.lu

Inhibition of Cyanobacterial Growth (e.g., Synechococcus)

This compound is known for its ability to inhibit the growth of cyanobacteria. thieme-connect.comuni.lu Specifically, 12-epi-hapalindole F, a related compound, has been shown to inhibit the growth of Synechococcus and Microcystis species. uni.luresearchgate.net This activity is particularly relevant given that hapalindoles are produced by some cyanobacteria, suggesting a potential role in interspecies competition or self-regulation within microbial communities. thieme-connect.comuni.lumdpi.com

| Cyanobacterial Species | Efficacy | Source Snippets |

| Synechococcus sp. | Inhibition shown | uni.luresearchgate.net |

| Microcystis sp. | Inhibition shown | researchgate.net |

Activity Against Eukaryotic Green Algae

This compound and related hapalindoles have also been reported to exhibit activity against eukaryotic green algae. thieme-connect.comresearchgate.netresearchgate.netoup.compsu.edu This indicates a broader spectrum of algaecidal activity beyond just prokaryotic cyanobacteria. thieme-connect.comoup.com

| Green Algal Species | Efficacy | Source Snippets |

| Chlamydomonas sp. | Inhibition shown | oup.com |

| Eukaryotic green algae in general | Inhibition shown | thieme-connect.comresearchgate.netresearchgate.netpsu.edu |

Insecticidal Activity and Molecular Basis

This compound possesses insecticidal properties. mdpi.comresearchgate.netresearchgate.netgoogle.comresearchgate.netresearchgate.netgoogleapis.compnas.org Hapalindoles have been shown to be effective against certain insects, including mosquito larvae (Aedes aegypti) and Chironomus riparius larvae. mdpi.comnih.govresearchgate.netpsu.eduthieme-connect.com For instance, 12-epi-hapalindole J isonitrile, a related hapalindole, killed 100% of Chironomus riparius larvae at a concentration of 26 µM over 48 hours. nih.gov

While the specific molecular basis for the insecticidal activity of this compound is still under investigation, studies on related hapalindoles suggest potential mechanisms. Some hapalindoles are thought to modulate sodium channels, which are crucial targets for insecticides and can disrupt neuronal function in insects, leading to toxicity. thieme-connect.comresearchgate.netthieme-connect.com This interaction with ion channels is considered a possible explanation for the observed insecticidal activity of these compounds. researchgate.netthieme-connect.com

Cellular and Molecular Mechanisms of Action

The biological effects of this compound and its congeners are mediated through various cellular and molecular targets. Investigations have shed light on their interactions with ion channels, impact on microtubule dynamics, ability to reverse multidrug resistance, modulation of gene expression and protein synthesis, immunomodulatory effects, and regulation of autophagy pathways.

Modulation of Ion Channels (e.g., Sodium Channels)

Certain hapalindoles, including Hapalindole L, have been identified as modulators of sodium channels. Studies using neuroblastoma cell lines treated with veratridine (B1662332) and a fluorescent dye have shown that the addition of hapalindoles reduces the intensity of the dye, indicating a decrease in membrane potential. nih.gov This suggests that these compounds can influence the activity of voltage-gated sodium channels, which are critical for initiating action potentials in excitable cells. frontiersin.orgresearchgate.net While this compound is not explicitly mentioned in the search results regarding direct sodium channel modulation, other hapalindoles exhibit this activity, suggesting a potential class effect. Hapalindoles have been described as sodium channel-modulating neurotoxins, inhibiting veratridine-induced depolarization in a manner similar to neosaxitoxin. researchgate.netnih.gov

Inhibition of P-Glycoprotein in Multidrug Resistance Reversal

Hapalindole-type alkaloids, such as N-methylwelwitindolinone C isonitrile and welwitindolinone C isothiocyanate, have demonstrated the ability to inhibit P-glycoprotein (P-gp). nih.gov P-gp is an efflux transporter often overexpressed in cancer cells, contributing to multidrug resistance by pumping chemotherapeutic agents out of the cell. nih.govaboutscience.eu The inhibition of P-gp by hapalindole-type compounds can potentially reverse this resistance mechanism, allowing for more effective chemotherapy treatments. nih.govaboutscience.eu While this compound's specific activity on P-gp is not detailed in the provided snippets, the activity of related compounds suggests this as a potential mechanism within the hapalindole class.

Modulation of Gene Expression and Protein Biosynthesis Pathways

Studies have suggested that hapalindoles can lead to disturbances in RNA polymerase and protein biosynthesis, which may explain their antibacterial activity. thieme-connect.commdpi.com Gene expression and protein synthesis are fundamental processes in cells, and their modulation can have significant biological consequences. ozbiosciences.compasteur.frdntb.gov.ua While the precise mechanisms by which this compound might influence these pathways are not elaborated in the search results, the general effect of hapalindoles on these processes has been noted.

Immunomodulatory Effects on Cellular Proliferation (e.g., T-Cell Inhibition)

Hapalindoles have been shown to possess immunomodulatory properties, particularly inhibiting T-cell proliferation. thieme-connect.comthieme-connect.comuni-freiburg.deresearchgate.net Hapalindole A, for instance, has demonstrated significant antiproliferative activity against human T cells with an IC50 value of 1.56 µM. thieme-connect.comthieme-connect.comresearchgate.net Other hapalindoles, such as Hapalindole D and M, also showed inhibitory effects, albeit weaker. thieme-connect.comthieme-connect.com This inhibition of T-cell proliferation suggests a potential application for hapalindoles as new drug leads to treat autoimmune disorders. nih.gov The isonitrile functional group appears to be crucial for this antiproliferative bioactivity. thieme-connect.com

Data on the effect of different hapalindoles on T-cell proliferation:

| Compound | IC50 (µM) |

| Hapalindole A | 1.56 |

| Hapalindole D | 27.15 |

| Hapalindole M | Weaker Activity |

| Hapalindole A-formamide | Lower Activity |

| Hapalindole J-formamide | Lower Activity |

Regulation of Autophagy Pathways and Related Protein Degradation (e.g., YAP1)

Recent research has identified certain hapalindoles, specifically Hapalindole Q, as inhibitors of macroautophagy. chemsoc.org.cnpnas.orgresearchgate.netnih.gov Hapalindole Q has been shown to induce the degradation of Yes-associated protein 1 (YAP1), a downstream effector of the Hippo signaling pathway, via chaperone-mediated autophagy. chemsoc.org.cnpnas.orgresearchgate.netnih.gov This degradation of YAP1 disrupts the proper distribution of Rab7 and suppresses the fusion of autophagosomes with lysosomes. chemsoc.org.cnpnas.orgresearchgate.netnih.gov This mechanism represents a novel approach to autophagy regulation and highlights the potential of hapalindoles as molecular tools for targeting YAP1 and developing therapeutics for autophagy-related and Hippo-YAP-associated diseases. chemsoc.org.cnpnas.orgresearchgate.netnih.gov Preliminary structure-activity relationship studies suggest that the core hapalindole scaffold is essential for YAP1 binding and degradation. chemsoc.org.cnpnas.orgresearchgate.netnih.gov

Based on the available search results, detailed research findings specifically focusing on this compound's modulation of the NF-κB pathway and induction of apoptosis are not present. The provided literature primarily discusses the activity of related hapalindoles, such as Hapalindole H and ambiguine (B12290726) I isonitrile, in modulating NF-κB and inducing apoptosis in cancer cell lines.

While hapalindoles are recognized as a class of indole (B1671886) alkaloids with diverse biological activities, including cytotoxicity and potential effects on signaling pathways like NF-κB mdpi.comarabjchem.org, the specific mechanisms and data for this compound in this context were not found in the conducted search.

Research on related compounds, like Hapalindole H, has shown potent inhibition of NF-κB (specifically the p65 subunit) and induction of apoptosis through the intrinsic mitochondrial pathway in PC-3 prostate cancer cells nih.govnih.govacs.org. Similarly, ambiguine I isonitrile, another related cyanobacterial indole alkaloid, has been reported to induce apoptosis and inhibit NF-κB in MCF-7 breast cancer cells mdpi.comarabjchem.org. These findings suggest that other members of the hapalindole family and related structures can influence these pathways, but direct evidence for this compound's activity was not retrieved.

Further research would be required to specifically elucidate the effects of this compound on the NF-κB pathway and its potential to induce apoptosis.

Structure Activity Relationships and Analog Development for Hapalindole F

Identification of Key Pharmacophores and Functional Groups

Hapalindole-type alkaloids, including Hapalindole F, share common structural features such as an indole (B1671886) core, a polycyclic ring system, and often an isonitrile or isothiocyanate group at the C-11 position. nih.govmdpi.compitt.edu These features, along with varying stereochemistry and the presence of functional groups like halogens or hydroxyls, contribute to their diverse biological activities. nsf.govnih.govnih.gov

Preliminary SAR studies on related hapalindole-type compounds have begun to identify key structural elements important for specific activities. For instance, the hapalindole Q scaffold, rather than the isothiocyanate group, was found to be essential for YAP1 binding and degradation in one study. researchgate.net In another class of compounds, the pyrrolo[3,4-c] ring was identified as a critical requirement for ABCG2 inhibitory activity. uni-halle.de These findings highlight that different parts of the hapalindole structure contribute distinctly to different biological effects.

Derivatization Strategies for Structural Diversification

Derivatization strategies are employed to modify the structure of this compound and related compounds to explore the impact of these changes on activity. These strategies often involve modifying existing functional groups or introducing new ones at specific positions on the molecule. rsc.orgnih.govuchicago.edu

Halogenation, particularly chlorination, is a common modification observed in naturally occurring hapalindole-type alkaloids. nsf.govnih.govnih.govnih.govnih.gov The introduction of halogen atoms can significantly alter the lipophilicity, electronic distribution, and reactivity of a molecule, thereby influencing its interactions with biological targets and its pharmacokinetic properties. rsc.orgdiva-portal.org

Studies have explored the enzymatic halogenation of hapalindole precursors, demonstrating that enzymes like non-heme iron halogenases can introduce halogen atoms at specific positions. rsc.orgacs.orgresearchgate.net While the indole C5-C7 positions generally lack natural modifications, they represent ideal sites for introducing halogen functional groups through synthetic or biosynthetic approaches to expand structural diversity. rsc.org Halogen substitution at certain positions on related indole scaffolds has been shown to enhance biological activities. researchgate.netrsc.orgtandfonline.com

Modifications to the indole and polycyclic scaffolds of hapalindole-type alkaloids can lead to significant changes in their biological activities. The indole ring can be modified at various positions (e.g., C-2, C-4, C-5, C-6, C-7) through different synthetic strategies. nsf.govacs.org Alterations can include the introduction of different substituents or the replacement of carbon atoms with heteroatoms. nsf.gov

The polycyclic core, formed by the cyclization of the indole and prenyl units, can also be modified. This can involve altering the ring sizes, introducing or removing rings, or changing the stereochemistry at the existing stereocenters. nih.govnih.govnih.govmdpi.com The biosynthesis of hapalindoles involves cyclase enzymes that form the core ring system, and studies have explored the use of engineered enzymes and unnatural substrates to generate derivatives with modified polycyclic scaffolds. nsf.govnih.govresearchgate.netrsc.org For example, modifying the cis-indole isonitrile subunit can lead to the formation of unnatural hapalindole derivatives. nsf.govnih.gov

De Novo Design and Synthesis of this compound Analogs

De novo design involves creating new molecular entities from basic principles, aiming to design molecules with desired properties based on target structure or known pharmacophores. beilstein-institut.denih.govrsc.orgpolytechnique.fr While the total synthesis of complex natural products like hapalindoles is challenging due to their intricate structures, synthetic efforts have been directed towards accessing the core structures and simpler members of the family. nih.govnih.govresearchgate.netsci-hub.se

Synthetic strategies for hapalindoles and their analogs often involve constructing the indole and terpene portions separately and then coupling them to form the polycyclic system. nih.govnih.gov Approaches inspired by the proposed biosynthesis, such as cyclization reactions, have been explored. nih.govmdpi.comsci-hub.sensf.gov De novo design principles, combined with synthetic methodologies, could potentially lead to the creation of novel hapalindole-like structures with tailored biological activities.

Computational Chemistry Approaches for SAR Prediction

Computational chemistry plays a vital role in understanding and predicting the SAR of natural products like this compound and guiding the design of analogs. rsc.orgmdpi.comnih.govscbdd.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between structural descriptors and biological activity. mdpi.comscbdd.com

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) within a target protein's binding site and estimate the binding affinity. researchgate.netx-mol.netnih.govtjdr.orgpensoft.net This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target, which are crucial for understanding SAR. tjdr.org

Molecular dynamics simulations provide a more dynamic view of the ligand-target interaction, simulating the movement of atoms and molecules over time. nih.gov These simulations can reveal the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the strength of interactions in a more realistic environment. nih.govpensoft.net

Computational studies using molecular docking and dynamics have been applied to investigate the interactions of hapalindole-type compounds with various biological targets, including viral proteins. researchgate.netx-mol.net These methods can help prioritize which analogs are more likely to exhibit improved activity by predicting their binding modes and affinities. rsc.org

Quantum Mechanical Computations in the Biosynthesis of this compound

This compound is a notable member of the hapalindole family of indole alkaloids, primarily isolated from cyanobacteria of the order Stigonematales. These natural products are characterized by their complex polycyclic structures and diverse biological activities. The biosynthesis of hapalindoles, including this compound, involves a fascinating enzymatic cascade, and quantum mechanical (QM) computations have played a crucial role in elucidating the intricate mechanisms of key biosynthetic steps, particularly the formation of the core polycyclic system. This understanding is vital for comprehending the structure-activity relationships within this compound class and informing strategies for analog development.

Biosynthesis of the Hapalindole Core

The biosynthesis of hapalindole-type alkaloids originates from L-tryptophan. uni.lunih.govthegoodscentscompany.com L-tryptophan is converted through enzymatic steps into a cis-indole isonitrile precursor. uni.lunih.govthegoodscentscompany.comresearchgate.netnsf.gov This precursor undergoes prenylation at the C-3 position with geranyl pyrophosphate (GPP) catalyzed by a prenyltransferase enzyme (e.g., FamD2), yielding the pivotal intermediate, 3-geranyl cis-indole isonitrile (3-GC). uni.luthegoodscentscompany.comresearchgate.netnsf.gov

The subsequent and perhaps most complex stage is the cyclization of 3-GC to form the characteristic polycyclic core structure. This process is catalyzed by a class of enzymes known as Stig cyclases. uni.luresearchgate.netnsf.govuni.luymilab.com The Stig cyclase-catalyzed reaction is proposed to involve a remarkable three-step cascade: a uni.luuni.lu-sigmatropic (Cope) rearrangement, followed by a 6-exo-trig cyclization, and finally a terminal electrophilic aromatic substitution (EAS) reaction. uni.luresearchgate.netuni.luymilab.com The regioselectivity of the EAS step, specifically cyclization at the C-4 or C-2 position of the indole ring, dictates whether a hapalindole or fischerindole core is formed, respectively. uni.luuni.lu

Quantum Mechanical Computations in Biosynthesis

Quantum mechanical (QM) computations, particularly Density Functional Theory (DFT), have been extensively applied to investigate the enzymatic mechanisms involved in the biosynthesis of the hapalindole core. uni.luuni.luymilab.comuni.lu These computational methods provide insights into the electronic structure, transition states, and energy landscapes of the reactions catalyzed by Stig cyclases, offering a detailed understanding that is difficult to obtain through experimental methods alone. uni.luymilab.com

QM calculations have been instrumental in probing the feasibility and energetics of the proposed reaction steps, such as the Cope rearrangement and the subsequent cyclization cascade. uni.luuni.luymilab.com By modeling the enzyme active site and the substrate, researchers can computationally determine energy barriers for different reaction pathways, helping to validate or refine proposed mechanisms. uni.luymilab.com

Specific Computational Findings

Computational studies using DFT have focused on understanding the mechanism of the Stig cyclase-catalyzed cyclization of 3-geranyl cis-indole isonitrile. These studies have aimed to elucidate the factors governing the efficiency and the regioselectivity of the process, which leads to either hapalindole or fischerindole core structures. uni.luuni.luymilab.com

One significant application of QM computations has been the comparison of the energetics for the formation of the tetracyclic hapalindole core versus the tetracyclic fischerindole core starting from cationic intermediates derived from the 3-GC precursor. uni.lu These calculations have helped to understand why Stig cyclases can direct the reaction towards one core structure over the other. For instance, computational analysis has suggested that while tetracyclic fischerindole formation is primarily influenced by inductive effects, tetracyclic hapalindole formation is also influenced by resonance effects. uni.lu

Furthermore, computational methods, in conjunction with mutational analysis, have helped to uncover key amino acid residues within the Stig cyclase active site that are crucial for catalyzing the acid-catalyzed uni.luuni.lu-sigmatropic rearrangement. uni.luymilab.com These studies have also identified specific determinants within the enzyme that control the position of the terminal electrophilic aromatic substitution, thereby influencing the switch between hapalindole and fischerindole alkaloid formation. uni.luymilab.com

QM/MM calculations, which combine quantum mechanics for the reactive part of the system with molecular mechanics for the surrounding protein environment, have also been applied in related biosynthetic pathways of this alkaloid family (e.g., chlorination in welwitindolinone biosynthesis). nih.gov This highlights the power of hybrid computational approaches in understanding complex enzymatic transformations in these natural product pathways.

Relevance to Structure-Activity Relationships and Analog Development

Understanding the detailed mechanism of hapalindole core biosynthesis through QM computations has direct implications for exploring structure-activity relationships (SAR) and developing analogs. The Stig cyclases are key determinants of the core scaffold and stereochemistry. thegoodscentscompany.comuni.luymilab.com By understanding how these enzymes catalyze specific rearrangements and cyclizations, researchers can gain insights into which parts of the precursor molecule are involved in bond formation and how the enzyme controls the regioselectivity and stereochemistry. uni.luymilab.com

This mechanistic knowledge can guide efforts in biocatalysis and protein engineering. uni.luthegoodscentscompany.comresearchgate.netuni.luuni.lu For example, insights from QM studies on the active site residues and their roles in catalysis and selectivity can inform the design of enzyme variants with altered substrate specificity or product profiles. uni.luymilab.com By using engineered enzymes or reconstituting biosynthetic pathways in vitro or in vivo, researchers can potentially generate novel hapalindole analogs with modified structures. uni.luthegoodscentscompany.comresearchgate.net The ability to rationally design and produce structural variants is crucial for exploring SAR and potentially developing new therapeutic agents based on the hapalindole scaffold. uni.luthegoodscentscompany.comuni.lu Computational analysis, including QM methods, thus serves as a powerful tool to complement experimental studies in the pursuit of understanding and manipulating the biosynthesis of complex natural products like this compound for drug discovery purposes. uni.luresearchgate.netuni.luymilab.com

Advanced Research Methodologies in Hapalindole F Studies

Genomic and Proteomic Approaches

Genomic and proteomic studies provide fundamental insights into the genetic basis of hapalindole F biosynthesis and the molecular mechanisms underlying its biological effects.

Biosynthetic Gene Cluster Mining and Annotation

The biosynthesis of hapalindole alkaloids, including this compound, is orchestrated by specific sets of genes typically organized in biosynthetic gene clusters (BGCs) within the genome of producing organisms, primarily filamentous cyanobacteria of the order Stigonematales annualreviews.orgresearchgate.net. Mining and annotating these BGCs are critical steps in understanding the enzymatic machinery involved in this compound production.

Genome sequencing and bioinformatic analysis of hapalindole-producing cyanobacteria, such as Fischerella ambigua UTEX 1903 and Fischerella sp. ATCC 43239, have led to the identification of relevant gene clusters, such as the 42-kbp "fam" hapalindole pathway from Fischerella ambigua UTEX 1903 nih.govnih.gov. Various genome mining tools, such as antiSMASH and PRISM4, are employed to predict gene clusters associated with secondary metabolite synthesis by identifying genes encoding core biosynthetic enzymes like polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and dimethylallyltranstransferases (DMATS) secondarymetabolites.orgfrontiersin.org. These tools, along with databases like MIBiG (Minimum Information about Biosynthetic Gene), aid in the functional annotation of genes within these clusters based on sequence similarity to known proteins u-tokyo.ac.jp. This process helps infer the potential functions of individual enzymes in the biosynthetic pathway of this compound u-tokyo.ac.jp.

Understanding the genetic organization and enzymatic functions within the hapalindole BGCs provides a blueprint for further research, including pathway reconstitution and engineering for enhanced production or generation of analogs nih.govrsc.org. For instance, the "fam" cluster in Fischerella ambigua UTEX 1903 encodes genes not only for the core hapalindole scaffold but also for late-stage tailoring enzymes and enzymes involved in tryptophan biosynthesis, a precursor for the isonitrile moiety annualreviews.orgnih.gov.

Proteomic Identification of Biological Targets

Proteomics, the large-scale study of proteins, plays a vital role in identifying the cellular targets with which this compound interacts. This is crucial for understanding its mechanism of action and potential biological activities, such as antimicrobial or cytotoxic effects mdpi.comwalshmedicalmedia.com.

Quantitative proteomics techniques, such as those involving two-dimensional gel electrophoresis (2-DGE) coupled with mass spectrometry, can be used to compare the protein profiles of cells treated with this compound versus untreated cells walshmedicalmedia.comazolifesciences.com. By identifying proteins whose abundance or modification status changes upon exposure to this compound, researchers can gain insights into the cellular pathways and processes affected by the compound azolifesciences.com. This approach has been used to investigate the cellular targets of other hapalindole-type compounds, such as Hapalindole-T (Hap-T), by comparing the proteome of sensitive and resistant bacterial strains walshmedicalmedia.com. Such studies can reveal potential protein targets involved in processes like cell membrane function, amino acid biosynthesis, carbohydrate metabolism, and fatty acid biosynthesis walshmedicalmedia.com.

While specific proteomic studies directly identifying the biological targets of this compound were not detailed in the provided context, the general methodology of proteomic analysis, including discovery and targeted proteomics, is a powerful tool for deciphering drug targets and understanding the molecular basis of compound activity azolifesciences.comnih.gov.

Heterologous Expression Systems for Hapalindole Production

The production of hapalindoles from their native cyanobacterial sources can be challenging due to slow growth rates, complex cultivation requirements, and low compound yields nih.govnih.gov. Heterologous expression systems offer an attractive alternative for scalable and controllable production of this compound and its derivatives nih.govrsc.org.

Engineering Cyanobacterial Hosts (e.g., Synechococcus elongatus UTEX 2973)

Engineering fast-growing cyanobacterial strains, such as Synechococcus elongatus UTEX 2973, as heterologous hosts has emerged as a promising strategy for hapalindole production nih.govnih.govijpsjournal.comresearchgate.net. S. elongatus UTEX 2973 is a unicellular cyanobacterium known for its rapid photoautotrophic growth, comparable to some heterotrophic industrial hosts wustl.eduresearchgate.net. It is also amenable to genetic manipulation, facilitating the introduction and expression of foreign BGCs wustl.edu.

The 42-kbp "fam" hapalindole pathway from Fischerella ambigua UTEX 1903 has been successfully engineered into S. elongatus UTEX 2973 by reconstructing core biosynthetic genes into synthetic operons nih.govnih.govijpsjournal.com. This engineering allowed for controllable production of indole-isonitrile biosynthetic intermediates and specific hapalindoles like hapalindole H and 12-epi-hapalindole U nih.govnih.gov. Yields ranging from 0.75 to 3 mg/L have been reported in these engineered strains nih.govnih.gov. Exchanging genes encoding cyclase enzymes within the synthetic operons has also been demonstrated as a method to control the stereochemistry of the resulting products nih.govnih.gov.

Engineering cyanobacterial hosts like S. elongatus UTEX 2973 provides a photoautotrophic platform for producing hapalindoles directly from carbon dioxide, offering a sustainable and potentially scalable production route nih.gov.

Reconstitution of Biosynthetic Pathways in vitro and in vivo

Reconstituting biosynthetic pathways, either in vitro (in cell-free systems) or in vivo (in heterologous hosts), is a powerful approach to dissect the enzymatic steps involved in this compound biosynthesis and to produce specific intermediates or analogs rsc.orgijpsjournal.comresearchgate.net.

In vitro reconstitution allows for the characterization of individual enzymes or combinations of enzymes involved in the pathway. For example, in vitro assays have been used to study the function of cyclase enzymes responsible for ring formation and stereochemical control in hapalindole and fischerindole biosynthesis nih.gov. These studies have provided evidence for a new class of cyclases catalyzing complex cyclization cascades nih.gov. In vitro reconstitution has also been used to investigate the promiscuity of isonitrile machinery from the hapalindole pathway in incorporating unnatural functionalities, such as halogens, into hapalindoles annualreviews.org.

In vivo reconstitution involves expressing the minimal set of genes required for the production of a specific compound or intermediate in a heterologous host like E. coli or S. elongatus UTEX 2973 annualreviews.orgresearchgate.net. This approach has been successful in producing indole-isonitrile precursors and specific hapalindoles annualreviews.orgnih.govnih.gov. By expressing specific combinations of genes, researchers can produce targeted intermediates or explore the catalytic capabilities of enzymes within the pathway annualreviews.orgnih.govnih.gov. For instance, heterologous expression of amb1-3 genes in E. coli allowed for the production of halogenated indole (B1671886) vinyl isonitriles when corresponding halogenated tryptophan substrates were provided annualreviews.org.

Combining in vitro and in vivo reconstitution efforts provides a comprehensive understanding of the hapalindole biosynthetic pathway and enables the production of diverse hapalindole structures annualreviews.orgnih.govnih.gov.

Spectroscopic and Analytical Techniques for Structural Elucidation and Detection

Accurate structural elucidation and reliable detection of this compound and related compounds are fundamental to research in this field. A range of spectroscopic and analytical techniques are indispensable for these purposes uni.lunih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed chemical structure of isolated compounds researchgate.netnih.govfrontiersin.orgthieme-connect.com. Both 1D and 2D NMR experiments (such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC) provide information about the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule nih.govthieme-connect.com. Analysis of chemical shifts and coupling constants is crucial for confirming the presence of the hapalindole core structure and identifying substituents nih.gov.

Mass Spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is used to determine the molecular formula and molecular weight of this compound thieme-connect.com. MS fragmentation patterns can also provide structural information nih.gov. Techniques like LC-MS and GC-MS, which couple chromatography with mass spectrometry, are powerful for separating complex mixtures and identifying individual compounds based on their mass-to-charge ratio and fragmentation characteristics ijpsjournal.comfrontiersin.org.

Other spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, can provide complementary information about the presence of specific functional groups and the electronic properties of this compound ijpsjournal.com.

Chromatographic techniques, including Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are essential for the isolation and purification of this compound from crude extracts of cyanobacteria or heterologous expression systems frontiersin.orgthieme-connect.com. Semi-preparative HPLC is often used for isolating pure compounds for structural analysis and biological testing thieme-connect.com. Analytical HPLC is used for monitoring production, assessing purity, and quantitative analysis frontiersin.org.

X-ray crystallography, when applicable, can provide definitive three-dimensional structural information at atomic resolution nih.gov.

The integrated use of these spectroscopic and analytical techniques is vital for the discovery, isolation, structural confirmation, and quantitative analysis of this compound and other hapalindole alkaloids ijpsjournal.comresearchgate.net.

Data Tables

While the search results provided detailed information on methodologies and findings, specific quantitative data tables for this compound itself were not consistently present across the snippets beyond general yield ranges in heterologous expression. However, the information allows for the conceptualization of data that would be presented in such studies.

For example, a table summarizing yields from heterologous expression could be presented as follows:

| Host Organism | Hapalindole Produced | Titer (mg/L) | Reference |

| Synechococcus elongatus UTEX 2973 | Hapalindole H | 0.75 – 3 | nih.govnih.gov |

| Synechococcus elongatus UTEX 2973 | 12-epi-Hapalindole U | 0.75 – 3 | nih.govnih.gov |

A table illustrating spectroscopic data for structural elucidation might look like this (example data based on general principles and similar compounds, not specific to this compound from the provided snippets):

| Spectroscopic Method | Type of Information Provided |

| 1D NMR (¹H, ¹³C) | Chemical shifts, coupling constants |

| 2D NMR (COSY, HMBC) | Connectivity of atoms |

| HRESIMS | Molecular formula, exact mass |

| LC-MS/MS | Molecular weight, fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products like this compound nih.govacs.orgresearchgate.net. It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. For hapalindole-type alkaloids, 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are routinely used to assign signals and build the complete structural model nih.govacs.orgnih.gov. The analysis of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provides insights into the different functional groups and their environments nih.govgoogle.com. Two-dimensional NMR techniques, such as COSY and HMBC, help establish correlations between protons and carbons, confirming the connectivity of the complex ring system characteristic of hapalindoles nih.gov. NOESY experiments provide spatial proximity information, which is crucial for determining the relative stereochemistry of the multiple chiral centers present in these molecules nih.gov. High-field NMR spectrometers can resolve subtle chemical shift differences, enabling the unequivocal assignment of signals even in complex spectra nih.gov.

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for profiling related metabolites produced by cyanobacteria nih.govuit.nonih.govnih.gov. High-resolution mass spectrometry (HRMS), such as techniques utilizing quadrupole time-of-flight (Q-TOF) analyzers, provides accurate mass measurements that allow for the determination of the molecular formula nih.govumich.edu. Coupled with chromatographic separation techniques like liquid chromatography (LC-MS), MS enables the separation and detection of different hapalindole congeners and their biosynthetic intermediates or derivatives within complex biological extracts uit.nopharmaron.com. This is particularly valuable for metabolite profiling, which aims to identify and quantify a wide range of metabolites in a biological sample nih.govnih.govpharmaron.com. Electron impact mass spectrometry (EI-MS) can provide fragmentation patterns that offer additional structural information nih.gov. The use of isotopically labeled precursors, such as ¹⁵N-labeled compounds, in conjunction with MS can aid in tracing the incorporation of atoms during biosynthesis and confirming structural assignments researchgate.netnih.gov. Metabolite profiling using MS helps in understanding the diversity of hapalindole-type alkaloids produced by a specific cyanobacterial strain and can reveal the presence of novel or low-abundance compounds uit.nopharmaron.com.

Cellular and Biochemical Assays for Mechanism of Action Studies

To understand how this compound exerts its biological effects, various cellular and biochemical assays are employed. These assays probe the compound's impact on cellular processes and specific molecular targets.

Cell-Based Assays for Proliferation and Cytotoxicity

Cell-based assays are widely used to assess the effect of this compound on cell viability and proliferation researchgate.nettypeset.ionih.gov. Cytotoxicity assays determine the concentration at which the compound is toxic to cells, often measured by indicators of cell membrane integrity or metabolic activity typeset.ionih.gov. Proliferation assays measure the rate of cell division and can indicate whether a compound is cytostatic (inhibiting growth) or cytotoxic (killing cells) typeset.ionih.gov. Various methods exist, including those based on metabolic activity (e.g., MTT, WST assays), DNA synthesis (e.g., EdU incorporation), or dye exclusion (e.g., trypan blue) typeset.ionih.gov. For instance, studies on related hapalindoles have utilized Alamar Blue to monitor cytotoxicity in mammalian cell lines researchgate.netnih.gov. While some hapalindoles have shown cytotoxic activity against various cancer cell lines, they may exhibit minimal effects on normal cells, suggesting potential selectivity thieme-connect.comuic.edunih.gov.

Enzyme Activity Assays for Biosynthetic and Target Enzymes

Enzyme activity assays are crucial for studying the biosynthesis of this compound and identifying its potential molecular targets researchgate.netrsc.orgnih.govnih.govescholarship.org. Biosynthetic studies involve reconstituting enzymatic steps in vitro using purified enzymes or cell lysates from producing organisms nih.govresearchgate.net. For hapalindole biosynthesis, key enzymes include prenyltransferases and cyclases researchgate.netrsc.orgnih.govresearchgate.net. Assays can measure the conversion of substrates to products, allowing researchers to characterize enzyme function and specificity nih.govresearchgate.net. For example, studies have investigated the activity of prenyltransferases like AmbP1 and cyclases involved in forming the hapalindole core structure researchgate.netrsc.orgnih.govresearchgate.net. The identification of molecular targets involves screening this compound against a panel of enzymes or proteins to see if it inhibits or activates their activity nih.govnih.gov. For instance, some hapalindoles have been investigated for their effects on bacterial RNA polymerase or NF-κB nih.govnih.gov. Enzyme assays can quantify the degree of inhibition (e.g., IC₅₀ values) nih.govnih.gov.

Assays for Ion Channel Modulation

Some hapalindoles have been shown to modulate ion channels, which are crucial for various physiological processes, particularly in excitable cells researchgate.netnih.govcore.ac.uknih.govescholarship.org. Assays for ion channel modulation can involve electrophysiological techniques, such as patch clamp, which directly measure ion flow across cell membranes nih.govescholarship.org. However, due to the labor-intensive nature of manual patch clamp, fluorescence-based assays are often used for initial screening in high-throughput settings nih.gov. These assays utilize fluorescent dyes that respond to changes in membrane potential or intracellular ion concentrations researchgate.netnih.govnih.gov. For example, studies have used fura-2 (B149405) to evaluate changes in cytosolic calcium concentrations and bis-oxonol to detect effects on membrane potential in neuroblastoma cells treated with hapalindoles researchgate.netnih.gov. Research suggests that some hapalindoles can inhibit veratridine-induced depolarization, indicating modulation of sodium channels researchgate.netnih.gov.

Apoptosis and Cell Cycle Analysis

Understanding whether this compound induces programmed cell death (apoptosis) or affects the cell cycle is important for evaluating its potential therapeutic applications, particularly in the context of cancer nih.govsemanticscholar.orgresearchgate.netescca.euplos.org. Flow cytometry is a common technique used for both apoptosis and cell cycle analysis researchgate.netnih.govresearchgate.netescca.euplos.org. Cell cycle analysis typically involves staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin-D (7-AAD) and measuring the DNA content of individual cells nih.govsemanticscholar.orgresearchgate.netescca.euplos.org. This allows for the determination of the proportion of cells in different phases of the cell cycle (G₁, S, G₂, M) semanticscholar.orgresearchgate.netescca.euplos.org. Apoptosis can be detected by identifying cells with fragmented DNA (sub-G₁ population) or by using markers like Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells researchgate.netnih.govresearchgate.netescca.eu. Studies on related hapalindoles, such as hapalindole H, have shown their ability to induce apoptosis in cancer cells, characterized by an increase in the sub-G₁ cell population nih.gov.

Future Research Directions and Applications of Hapalindole F Research

Elucidation of Remaining Biosynthetic Gaps and Tailoring Mechanisms

While significant progress has been made in understanding the biosynthesis of the hapalindole core, there remain gaps in the complete elucidation of the pathway, particularly concerning the late-stage tailoring reactions that lead to the diverse array of hapalindole variants, including hapalindole F. The core ring system is known to be formed from L-tryptophan and geranyl pyrophosphate via a series of enzymatic steps involving prenylation and cyclization catalyzed by Stig cyclases. nih.govnih.govacs.org However, the precise enzymes and mechanisms responsible for the specific modifications observed in this compound, such as halogenation and the introduction of the isothiocyanate or isonitrile group, require further investigation. nih.govnih.govnih.gov Understanding these tailoring mechanisms is crucial for fully harnessing the potential of biosynthetic engineering. Comparative genomic analysis of cyanobacterial strains producing different hapalindole variants can help identify candidate genes involved in these late-stage modifications. nih.govresearchgate.net

Expansion of Biosynthetic Engineering for Novel Analog Production

The elucidation of the hapalindole biosynthetic gene clusters has opened avenues for biosynthetic engineering to produce known hapalindoles and generate novel analogs with potentially altered or enhanced biological activities. nih.govnih.gov Strategies involve the heterologous expression of hapalindole biosynthetic genes in amenable host organisms, such as Synechococcus elongatus UTEX 2973. nih.gov By manipulating the genes encoding prenyltransferases, cyclases (like the Stig cyclases), and tailoring enzymes, researchers can explore the substrate promiscuity of these enzymes and create a library of unnatural hapalindole derivatives. nih.govacs.organnualreviews.orgias.ac.in This approach allows for the generation of compounds that may be difficult or impossible to synthesize purely through chemical means. nih.govnih.gov Future efforts will likely focus on optimizing expression systems, exploring different enzyme combinations, and incorporating unnatural substrates to expand the structural diversity of biosynthetically accessible hapalindole analogs. nih.govias.ac.in

Comprehensive Target Identification and Validation

Despite the known biological activities of hapalindoles, including antibacterial, antifungal, and cytotoxic effects, the specific molecular targets and mechanisms of action for many of these compounds, including this compound, are not yet fully understood. nih.govthieme-connect.com Comprehensive target identification and validation are critical steps in assessing the therapeutic potential of this compound. wjbphs.comtechnologynetworks.com Techniques such as affinity-based protein profiling, thermal proteome profiling, and genetic screening in model organisms or cell lines treated with this compound can be employed to identify proteins or pathways that interact with or are modulated by the compound. wjbphs.com Subsequent validation through techniques like gene knockdown or overexpression, coupled with phenotypic analysis, is necessary to confirm the functional relevance of the identified targets in mediating the observed biological effects. wjbphs.comddtjournal.com For instance, studies on other hapalindole variants have begun to explore their interactions with specific cellular processes, such as autophagy. pnas.org

Development of this compound as a Chemical Biology Tool

This compound, with its unique structure and biological activities, holds potential as a chemical biology tool to investigate specific biological processes. nih.govsigmaaldrich.com Chemical biology utilizes small molecules to perturb biological systems and gain insights into protein function, signaling pathways, and cellular mechanisms. csic.eseuropa.eu this compound or engineered analogs could be used as probes to study its currently unknown molecular targets or to dissect complex biological pathways that it influences. pnas.orgeuropa.eu Derivatization of this compound with tags (e.g., fluorescent labels, biotin) would enable tracking its localization within cells or identifying interacting biomolecules. wikipedia.org Such tools could provide valuable insights into the cellular effects of this compound and potentially uncover novel biological mechanisms.

Exploration of this compound in Chemical Ecology and Inter-species Interactions

Cyanobacteria produce a wide array of secondary metabolites, including hapalindoles, which are thought to play roles in their interactions with other organisms in their environment. nih.govresearchgate.net Investigating the ecological function of this compound can shed light on its natural role in mediating inter-species interactions, such as defense against predators or competitors, or communication with other microorganisms. nih.govmdpi-res.comrsc.org Studies could involve assessing the effects of this compound on the growth, behavior, or survival of co-occurring organisms in the cyanobacterial habitat. nih.govresearchgate.net Understanding the ecological context of this compound production can provide valuable insights into its biological activities and potentially reveal new applications. For example, its observed anticyanobacterial activity against certain genera suggests a potential role in competition. nih.govmdpi.com

Q & A